6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole
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Overview
Description
6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that contains a pyrrole ring fused with a thiazole ring. The presence of a chlorophenyl group attached to the pyrrole ring adds to its unique chemical properties. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with a thioamide derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties, making it a potential candidate for drug development.
Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit similar biological activities.
Pyrrole Derivatives: Compounds like indole and pyrrolidine share the pyrrole ring structure and have diverse biological activities.
Uniqueness
6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to the combination of the pyrrole and thiazole rings with a chlorophenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C12H9ClN2S |
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Molecular Weight |
248.73 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C12H9ClN2S/c13-10-4-2-1-3-8(10)5-9-6-14-12-11(9)16-7-15-12/h1-4,6-7,14H,5H2 |
InChI Key |
YJQPMFLBRFVNPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CNC3=C2SC=N3)Cl |
Origin of Product |
United States |
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